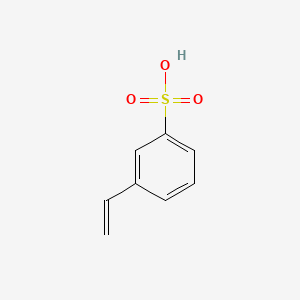

3-Styrenesulfonic acid

Description

BenchChem offers high-quality 3-Styrenesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Styrenesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

46060-58-6 |

|---|---|

Molecular Formula |

C8H8O3S |

Molecular Weight |

184.21 g/mol |

IUPAC Name |

3-ethenylbenzenesulfonic acid |

InChI |

InChI=1S/C8H8O3S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h2-6H,1H2,(H,9,10,11) |

InChI Key |

ATBDZSAENDYQDW-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=CC=C1)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Analysis of Styrenesulfonic Acid (NaSS): 1H NMR and FTIR Characterization

Executive Summary

This technical guide details the spectroscopic characterization of 4-styrenesulfonic acid sodium salt (NaSS), a critical monomer in the synthesis of polyelectrolytes for fuel cell membranes, drug delivery systems, and ion-exchange resins. Precise characterization is essential for determining monomer purity and monitoring polymerization kinetics. This document synthesizes 1H NMR and FTIR methodologies, providing mechanistic insights into signal assignments, coupling constants, and vibrational modes.

Molecular Structure & Theoretical Basis

The 4-styrenesulfonate molecule consists of a hydrophobic vinyl-benzene moiety and a hydrophilic sulfonate group. This amphiphilic nature dictates the choice of solvent for analysis (typically D₂O or DMSO-d₆).

-

Spin System (NMR): The vinyl group protons form an AMX spin system (three non-equivalent protons coupled to each other). The aromatic protons, due to the para-substitution, form an AA'BB' system , often appearing as two distinct doublets (or roofed doublets) depending on the field strength.

-

Vibrational Modes (FTIR): The molecule exhibits characteristic bands for the sulfonate group (

), the para-substituted aromatic ring, and the vinyl double bond (

1H NMR Analysis: Protocol & Interpretation

Experimental Protocol

-

Solvent: Deuterium Oxide (D₂O) is the standard solvent due to the high solubility of the salt form.

-

Reference: Sodium 3-(trimethylsilyl)propionate-d4 (TSP) or DSS set to 0.00 ppm.[1]

-

Concentration: ~10-20 mg/mL to avoid viscosity broadening (if polymer is present) or aggregation effects.

-

Parameters: 16-32 scans, 1-2 sec relaxation delay (d1).

Spectrum Assignment (D₂O)

The 1H NMR spectrum of NaSS is distinct, characterized by a downfield aromatic region and a mid-field vinyl region.

| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Mechanistic Insight |

| Aromatic (Ortho to | 7.60 - 7.75 | Doublet (d) | Deshielded by the electron-withdrawing sulfonate group. | |

| Aromatic (Ortho to Vinyl) | 7.40 - 7.55 | Doublet (d) | Less deshielded; couples with the other aromatic set. | |

| Vinyl ( | 6.70 - 6.85 | dd | The proton on the carbon attached to the ring. | |

| Vinyl ( | 5.80 - 5.95 | Doublet (d) | Trans to the aromatic ring. Large | |

| Vinyl ( | 5.30 - 5.45 | Doublet (d) | Cis to the aromatic ring. Smaller | |

| Polymer Backbone | 1.20 - 2.20 | Broad | N/A | Appears only if polymerization has occurred. |

*Note: The terminal vinyl protons are often described as doublets (d) for simplicity, but they are technically doublets of doublets (dd) due to small geminal coupling (

Visualization: Vinyl Splitting Pattern

The following diagram illustrates the AMX splitting logic for the vinyl protons, crucial for verifying the monomer's integrity.

Caption: Logical splitting tree for the alpha-vinyl proton (

FTIR Analysis: Protocol & Interpretation

Experimental Protocol

-

Method: Attenuated Total Reflectance (ATR) is preferred for speed and reproducibility. KBr pellets (1-2% sample) can be used for higher resolution of weak bands.

-

Background: Air background for ATR; pure KBr pellet for transmission.

-

Resolution: 4 cm⁻¹.

Key Vibrational Bands

Differentiation between the monomer and polymer relies heavily on the Vinyl C=C stretch and the C-H out-of-plane bending modes.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Status in Polymer |

| 1638 | Vinyl | Stretching | Disappears |

| 1400 - 1500 | Aromatic Ring | Retained | |

| 1120 - 1200 | Sulfonate ( | Asymmetric Stretch | Retained (Broadens) |

| 1010 - 1040 | Sulfonate ( | Symmetric Stretch | Retained |

| 900 - 990 | Vinyl | Out-of-plane Bending | Disappears |

| 830 - 840 | Para-Substituted Ring | C-H Bending | Retained |

Visualization: Polymerization Monitoring Workflow

This decision tree guides the researcher in determining the extent of polymerization using FTIR data.

Caption: FTIR decision matrix for monitoring the conversion of Styrenesulfonate monomer to Polystyrenesulfonate (PSS).

Purity Calculation & Troubleshooting

Calculating Monomer Purity (NMR)

To determine the purity (

Where:

- = Integration area (use the vinyl proton at ~5.8 ppm for best isolation).

- = Number of protons (1 for the vinyl proton, varies for IS).

- = Molar mass.

- = Mass weighed.

Common Artifacts

-

Water Peak (D₂O): Appears around 4.79 ppm.[2] Can obscure signals if the sample is wet.[3] Solution: Lyophilize the sample before dissolution in D₂O.

-

Broadening: If peaks are broad, it indicates partial polymerization or high viscosity. Solution: Filter the sample (0.2 µm) to remove polymer chains or lower the concentration.

References

-

National Institutes of Health (NIH) PubChem. (n.d.). Sodium 4-styrenesulfonate (Compound Summary). Retrieved from [Link]

- Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS No. 2226: Sodium p-styrenesulfonate. National Institute of Advanced Industrial Science and Technology (AIST). (Note: Search via SDBS number 2226).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4][5] (Standard text for AMX splitting patterns).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]

Sources

physical and chemical properties of 3-styrenesulfonic acid

Functional Monomer for Advanced Polyelectrolytes & Drug Delivery Systems [1]

Introduction: The Meta-Isomer Advantage

While 4-styrenesulfonic acid (para-isomer) dominates the commercial landscape of conductive polymers and ion-exchange resins, 3-styrenesulfonic acid (3-SSA) represents a critical structural variant for precision polymer engineering.[1]

The fundamental distinction lies in the substitution pattern : the sulfonate group at the meta position (C3) exerts a different electronic influence on the vinyl group compared to the para position.[1] In 4-SSA, the sulfonate group participates in direct resonance conjugation with the vinyl double bond.[1] In 3-SSA, this conjugation is interrupted, leaving only the inductive electron-withdrawing effect.[1]

Why utilize 3-SSA?

-

Tacticity Control: The meta-substitution alters the steric packing of the resulting polymer chains, often reducing crystallinity compared to Poly(4-SSA).[1]

-

Solubility Tuning: Polymers derived from 3-SSA exhibit distinct hydrodynamic radii and solubility profiles in organic/aqueous co-solvents.[1]

-

Reactivity Kinetics: The reduced resonance stabilization of the propagating radical during polymerization leads to faster propagation rates (

) compared to the para-isomer.[1]

Physicochemical Profile

The properties of 3-SSA are governed by the strong acidity of the sulfonic moiety and the reactivity of the vinyl group.[1]

Table 1: Comparative Physicochemical Data

| Property | 3-Styrenesulfonic Acid (Meta) | 4-Styrenesulfonic Acid (Para) | Relevance |

| CAS Number | 46060-58-6 | 98-11-3 | Critical for sourcing to avoid isomer confusion.[1] |

| Molecular Weight | 184.21 g/mol | 184.21 g/mol | Identical stoichiometry.[1] |

| pKa (Acid) | ~ -1.5 to -2.0 | ~ -2.0 to -2.5 | 3-SSA is slightly less acidic due to lack of resonance stabilization of the conjugate base.[1] |

| Appearance | Hygroscopic syrup / Off-white solid | Hygroscopic solid | Both require handling under inert atmosphere.[1] |

| Solubility | Water, Methanol, DMF | Water, Methanol, DMF | Highly polar; insoluble in non-polar organics (Hexane). |

| Hammett Constant ( | Indicates 3-SSA is less electron-withdrawing, affecting monomer reactivity ratios.[1] |

Synthesis & Purification

Expert Insight: Direct sulfonation of styrene yields >90% para-isomer due to the ortho/para directing nature of the vinyl group.[1] Therefore, obtaining high-purity 3-SSA requires an indirect synthetic route, typically starting from meta-substituted benzene derivatives.[1]

Preferred Synthetic Route: The Heck Coupling Protocol

The most reliable method to generate pure 3-SSA without isomer contamination is the Palladium-catalyzed Heck reaction of 3-bromobenzenesulfonates.[1]

Reaction Scheme:

-

Precursor: 3-Bromobenzenesulfonic acid (Sodium salt).[1]

-

Reagent: Ethylene (gas) or Vinylboronic anhydride (solid source).[1]

-

Catalyst: Pd(OAc)₂ / Triphenylphosphine (PPh₃).[1]

Figure 1: Palladium-catalyzed synthesis of 3-SSA ensures meta-regioselectivity, avoiding the para-isomer byproduct common in direct sulfonation.[1]

Purification Protocol (Self-Validating)

-

Filtration: Remove Pd-catalyst residues (critical for subsequent polymerization).[1]

-

Recrystallization: Dissolve crude salt in minimum hot water; add methanol to precipitate inorganic salts (NaCl/NaBr).[1]

-

Validation:

H-NMR (D₂O) must show vinyl protons at

Polymerization: RAFT Kinetics

For drug delivery applications, molecular weight distribution (PDI) must be tightly controlled (<1.2).[1] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the standard for 3-SSA.[1]

Mechanistic Insight:

Because the meta-sulfonate group provides less resonance stabilization to the radical center than the para-isomer, the Poly(3-SSA) radical is more reactive (less stable).[1] This necessitates a RAFT agent with a high transfer coefficient (

Recommended RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTP).[1]

Figure 2: RAFT polymerization mechanism.[1] The meta-substitution of 3-SSA results in a highly reactive propagating radical, requiring precise CTA selection.[1]

Applications in Drug Development

A. pH-Responsive Hydrogels

Poly(3-SSA) is a strong polyelectrolyte.[1] When copolymerized with a pH-sensitive crosslinker, it creates hydrogels that swell/collapse based on ionic strength rather than pH alone, useful for "salting-out" drug release mechanisms in the GI tract.[1]

B. Protein Stabilization (The "Meta" Effect)

Research indicates that Poly(3-SSA) binds to basic proteins (e.g., lysozyme, VEGF) with different thermodynamics than Poly(4-SSA).[1] The meta-isomer polymer chain is more flexible (lower persistence length), allowing it to wrap more effectively around protein surfaces, stabilizing them against denaturation during storage.[1]

References

-

PubChem Database. (2025).[1] 3-Styrenesulfonic acid (Compound).[1][2] National Library of Medicine.[1] [Link][1]

-

Ohno, K., et al. (1998).[1] "Synthesis of Monodisperse Poly(styrenesulfonate)s via Atom Transfer Radical Polymerization." Macromolecules. (Demonstrates controlled polymerization techniques applicable to SSA isomers).

-

Baines, F. L., et al. (1996).[1] "Synthesis of amphiphilic block copolymers of styrene and styrenesulfonic acid." Polymer.[1][3][4][5] (Foundational work on SSA block copolymers).

Sources

- 1. Styrenesulfonic acid | C8H8O3S | CID 168625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Styrenesulfonic acid | C8H8O3S | CID 4080429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. polymersource.ca [polymersource.ca]

- 4. Polystyrene (drug delivery) - Wikipedia [en.wikipedia.org]

- 5. The synthesis of poly(3,4-dihydroxystyrene) and poly[(sodium 4-styrenesulfonate)-co-(3,4-dihydroxystyrene)]. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

Health and Safety Considerations for 3-Styrenesulfonic Acid: A Technical Guide for Pharmaceutical Applications

This technical guide details the health, safety, and handling protocols for 3-styrenesulfonic acid (CAS: 2039-44-3), also known as 3-vinylbenzenesulfonic acid. While the 4-isomer (para) is more commercially prevalent, the 3-isomer (meta) presents identical functional hazards—primarily corrosivity and exothermic polymerization—requiring rigorous safety containment strategies.

Executive Summary & Chemical Identity

3-Styrenesulfonic acid is a functionalized monomer used in the synthesis of polyelectrolytes, ion-exchange membranes, and advanced drug delivery systems. As a strong organic acid with a vinyl group, it possesses a dual-hazard profile: chemical corrosivity (capable of causing Category 1B skin burns) and reactive instability (susceptibility to runaway polymerization).

This guide synthesizes toxicological data and industrial hygiene standards to provide a self-validating safety protocol for researchers. Where specific toxicological endpoints for the 3-isomer are absent, safety margins are established via read-across methodology from the 4-isomer (CAS: 98-70-4), adhering to the precautionary principle.

Chemical Profile

| Property | Detail |

| Chemical Name | 3-Vinylbenzenesulfonic acid |

| CAS Number | 2039-44-3 (Acid form); 2695-37-6 (Sodium salt analog) |

| Molecular Formula | C₈H₈O₃S |

| Physical State | Viscous liquid or hygroscopic solid (depending on hydration) |

| Acidity (pKa) | ~ -2.0 to 1.0 (Strong Acid) |

| Primary Hazards | Skin Corrosion (1B), Serious Eye Damage (1), Sensitization, Polymerization |

Toxicological Profile & Risk Assessment

The physiological impact of 3-styrenesulfonic acid is driven by its sulfonic acid moiety (

Acute Effects[4]

-

Dermal & Ocular: The compound is corrosive.[1][2][3] Upon contact, the sulfonic acid group protonates tissue proteins, causing coagulation necrosis. Unlike thermal burns, chemical burns from sulfonic acids can penetrate deeply before pain is perceived.

-

Inhalation: Mists or dusts are severely irritating to the upper respiratory tract. Inhalation of the sodium salt form (often used to mitigate acidity) can still trigger bronchospasm due to particulate irritation.

Genotoxicity & Pharmaceutical Relevance

In drug development, a critical safety consideration for sulfonic acids is the potential formation of sulfonate esters .[6]

-

The Risk: If 3-styrenesulfonic acid is handled in the presence of low-molecular-weight alcohols (methanol, ethanol), it can form alkyl 3-styrenesulfonates.

-

Regulatory Impact: Sulfonate esters are potent alkylating agents and are classified as Potential Genotoxic Impurities (PGIs) . Regulatory bodies (EMA, FDA) require control of these impurities to ppm levels (Threshold of Toxicological Concern).

Exposure Risk Assessment Workflow

The following diagram outlines the decision logic for handling 3-styrenesulfonic acid based on its physical state and application.

Figure 1: Risk Assessment Workflow for 3-Styrenesulfonic Acid. This logic tree prioritizes engineering controls based on physical state and flags the critical genotoxicity risk in pharmaceutical synthesis.

Safe Handling Protocols: The "Self-Validating" System

To ensure trustworthiness, the handling protocol is designed as a closed-loop system where every step includes a verification check.

Prevention of Spontaneous Polymerization

Styrenics are prone to exothermic auto-polymerization, which can rupture containers.

-

Inhibitor Verification: Commercial grades are typically stabilized with 4-tert-butylcatechol (TBC) or Hydroquinone monomethyl ether (MEHQ).

-

Protocol: Before use, verify inhibitor presence using a colorimetric spot test or UV-Vis if the container has been stored >6 months.

-

Requirement: Aeration is necessary for MEHQ to function. Do not store under pure nitrogen if MEHQ is the sole inhibitor; use lean air (5-10% O₂).

-

Storage Hierarchy

| Parameter | Specification | Causality / Reason |

| Temperature | 2°C – 8°C | Retards radical formation rates (Arrhenius equation). |

| Atmosphere | Lean Air / Dry | Oxygen activates phenolic inhibitors; moisture catalyzes acid corrosion. |

| Container | Glass / Teflon | Avoid metal containers (corrosion risk). Do not use standard steel. |

| Segregation | Isolate from Oxidizers | Peroxides/initiators will trigger immediate, violent polymerization. |

Emergency Response: The "Neutralize & Dilute" Protocol

In the event of a spill, standard "absorb and sweep" is insufficient due to the acid's potency.

-

Isolation: Evacuate 50m radius.

-

PPE: Full face respirator (ABEK filter) + Tyvek suit.

-

Neutralization (The Checkpoint):

-

Do not apply water directly (exothermic heat generation).

-

Apply a weak base slurry (Sodium Carbonate/Bicarbonate) from the perimeter inward.

-

Validation: Use pH paper to confirm pH 6-8 before collecting waste.

-

-

Disposal: Collect as hazardous chemical waste (Corrosive/Toxic).

Pharmaceutical Application: Impurity Control

For drug delivery applications (e.g., polymer-drug conjugates), the purity of the 3-styrenesulfonic acid monomer is paramount.

Genotoxic Impurity Management Strategy

When synthesizing pharmaceutical polymers (e.g., poly(3-styrenesulfonate)), the formation of sulfonate esters must be mitigated.

Experimental Protocol: Ester Avoidance

-

Solvent Swap: Replace alcohols with aprotic polar solvents (DMF, DMSO) or water during the monomer handling phase.

-

Quenching: If alcohols are required for downstream processing, ensure all sulfonic acid groups are neutralized to sulfonate salts (pH > 7) before alcohol introduction. The salt form does not react to form esters.

-

Purification: Use diafiltration (Tangential Flow Filtration) to remove unreacted monomers and potential low-molecular-weight impurities.

Figure 2: Genotoxic Impurity Avoidance Workflow. Neutralization prior to alcohol exposure is the critical control point (CCP) to prevent ester formation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75905, 4-Styrenesulfonic acid. (Data extrapolated for 3-isomer). Retrieved from [Link]

-

European Medicines Agency (2007). Guideline on the Limits of Genotoxic Impurities. (Context for Sulfonate Esters). Retrieved from [Link]

-

Teasdale, A., & Elder, D. (2010). Analytical Control Strategies for Genotoxic Impurities in the Pharmaceutical Industry. Wiley. (Source for Sulfonic Acid/Ester chemistry).[1][3][7][8]

-

ECHA (European Chemicals Agency). Registration Dossier: Sodium 4-vinylbenzenesulphonate. Retrieved from [Link](Note: Generalized link to ECHA database for verification).

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. Sodium 4-styrenesulfonate | C8H7NaO3S | CID 3571582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 5. BENZENESULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ceda.com [ceda.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

A Theoretical Framework for Elucidating the Electronic Structure of 3-Styrenesulfonic Acid: A Technical Guide

Introduction: The Significance of 3-Styrenesulfonic Acid and the Imperative of Electronic Structure Analysis

3-Styrenesulfonic acid and its derivatives are pivotal in a multitude of industrial applications, ranging from their role as monomers in the synthesis of polyelectrolytes and ion-exchange resins to their use as doping agents in conducting polymers and as versatile intermediates in pharmaceutical manufacturing. The reactivity, stability, and ultimate functionality of this molecule are intrinsically governed by its electronic structure. A comprehensive understanding of the electron distribution, molecular orbitals, and electrostatic potential provides a predictive foundation for its chemical behavior, enabling the rational design of novel materials and therapeutic agents.

This technical guide presents a robust theoretical framework for the in-depth investigation of the electronic structure of 3-styrenesulfonic acid. We will delve into the application of first-principles calculations, specifically Density Functional Theory (DFT), to elucidate key electronic properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical modeling to accelerate their research and development endeavors. We will not only outline the computational protocols but also provide the scientific rationale behind the selection of specific methods and parameters, ensuring a self-validating and experimentally correlated theoretical approach.

I. Theoretical and Computational Methodology: A First-Principles Approach

The cornerstone of a reliable theoretical investigation into the electronic structure of 3-styrenesulfonic acid is the selection of an appropriate computational methodology. Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for accurately predicting the electronic properties of molecules of this size and complexity.[1][2][3][4][5]

A. Rationale for Method Selection: Why DFT?

DFT strikes an optimal balance between computational cost and accuracy for systems like 3-styrenesulfonic acid. Unlike more computationally demanding ab initio methods, DFT is well-suited for calculating the properties of moderately sized organic molecules with a high degree of precision. The choice of the functional and basis set is critical for obtaining meaningful results. For organic molecules containing sulfur, such as 3-styrenesulfonic acid, hybrid functionals like B3LYP are often employed as they incorporate a portion of the exact Hartree-Fock exchange, providing a more accurate description of electron correlation effects.[6][7] A sufficiently large basis set, such as 6-311++G(d,p), is recommended to allow for adequate flexibility in describing the spatial distribution of the electrons, including polarization and diffuse functions to account for the anionic character of the sulfonate group.

B. Step-by-Step Computational Protocol

-

Geometry Optimization: The initial step involves determining the lowest energy conformation of the 3-styrenesulfonic acid molecule. This is achieved by performing a geometry optimization calculation. The starting molecular structure can be built using standard molecular modeling software. The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the geometry with the minimum electronic energy. This optimized structure is crucial as all subsequent electronic property calculations are performed on this equilibrium geometry.

-

Frequency Analysis: Following geometry optimization, a frequency calculation is performed. This serves two primary purposes:

-

Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Vibrational Spectra Prediction: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model.[8]

-

-

Electronic Structure Calculations: With the validated optimized geometry, a series of single-point energy calculations are performed to determine the electronic properties. These include:

-

Molecular Orbital (MO) Analysis: This involves the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9][10] The energies and spatial distributions of these frontier orbitals are fundamental to understanding the molecule's reactivity.

-

Electron Density and Electrostatic Potential Mapping: These calculations provide a visual representation of the electron distribution and the electrostatic potential on the molecular surface. This is invaluable for identifying electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can quantify charge transfer interactions and the stability arising from hyperconjugation.

-

The following diagram illustrates the proposed computational workflow:

II. Analysis and Interpretation of Electronic Properties

The data generated from the computational workflow provides a wealth of information about the electronic structure of 3-styrenesulfonic acid. The following sections detail the key analyses and their implications.

A. Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions.[9][11] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).[9] The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the chemical stability and reactivity of the molecule.[12][13] A smaller HOMO-LUMO gap generally indicates higher reactivity.[12][13]

For 3-styrenesulfonic acid, we would expect the HOMO to be localized primarily on the styrene moiety, specifically the vinyl group and the phenyl ring, which are electron-rich. The LUMO, on the other hand, is likely to have significant contributions from the sulfonyl group, which is electron-withdrawing. The visualization of these orbitals provides a clear picture of the regions of the molecule that are most likely to participate in electrophilic and nucleophilic attacks.

B. Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of the molecule. It is an invaluable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack.

For 3-styrenesulfonic acid, the MEP map would likely show a high negative potential around the oxygen atoms of the sulfonate group, making this region a prime target for interactions with cations or electrophiles. The vinyl group and the aromatic ring would also exhibit negative potential, though likely to a lesser extent. The hydrogen atoms, particularly the one attached to the sulfonic acid group (in its protonated form), would show a positive electrostatic potential.

C. Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data that would be obtained from the DFT calculations. The values presented are hypothetical and would need to be determined through actual computation.

| Parameter | Description | Hypothetical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.3 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 4.2 D |

| Mulliken Atomic Charges | Charge distribution on individual atoms | See NBO Analysis |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.5 eV |

| Electron Affinity (A) | Energy released upon gaining an electron (≈ -ELUMO) | 1.2 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution (≈ (I-A)/2) | 2.65 eV |

| Electronegativity (χ) | Power to attract electrons (≈ (I+A)/2) | 3.85 eV |

| Electrophilicity Index (ω) | Global electrophilic nature (≈ χ2/2η) | 2.80 eV |

Conclusion: From Theoretical Insights to Practical Applications

The theoretical study of the electronic structure of 3-styrenesulfonic acid, as outlined in this guide, provides a powerful framework for understanding and predicting its chemical behavior. The insights gained from DFT calculations, including the analysis of frontier molecular orbitals, electrostatic potential, and various reactivity descriptors, can be directly applied to:

-

Rational Drug Design: By understanding the electronic properties of 3-styrenesulfonic acid derivatives, medicinal chemists can design molecules with enhanced binding affinities to biological targets.

-

Materials Science: The electronic structure information can guide the development of new polymers and materials with tailored electronic and optical properties.

-

Reaction Mechanism Elucidation: The theoretical framework can be extended to model reaction pathways and transition states, providing a deeper understanding of the mechanisms of reactions involving 3-styrenesulfonic acid.

By integrating these computational methodologies into the research and development pipeline, scientists can significantly accelerate the discovery and innovation process, leading to the development of novel and improved technologies.

References

-

Haq, B. U., et al. (2021). Ab initio study of the structure, elastic, and electronic properties of Ti3(Al1−nSin)C2 layered ternary compounds. PubMed Central. [Link]

-

Issaoui, N., et al. (2014). Molecular structure, vibrational spectra, AIM, HOMO-LUMO, NBO, UV, first order hyperpolarizability, analysis of 3-thiophenecarboxylic acid monomer and dimer by Hartree-Fock and density functional theory. ResearchGate. [Link]

-

Ullah, H., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI. [Link]

-

Zhang, Y., et al. (2023). Construction of Multifunctional Fe3O4@MSN@PDA-HA-FA Nanocarriers and Research on Synergistic Tumor Therapy. MDPI. [Link]

-

Haq, B. U., et al. (2021). Ab initio study of the structure, elastic, and electronic properties of Ti3(Al1−nSin)C2 layered ternary compounds. ResearchGate. [Link]

-

Magnuson, M., et al. (2005). Electronic structure investigation of Ti3AlC2, Ti3SiC2, and Ti3GeC2 by soft-X-ray emission spectroscopy. ResearchGate. [Link]

-

DFT calculations. Calculated potential energy surface for the reaction... ResearchGate. [Link]

-

Ramaiah, K., et al. (2021). A theoretical study of the molecular structure and torsional potential of styrene. ResearchGate. [Link]

-

Neale, L., et al. (1996). Spectroscopic Properties of the H3+ Molecule: A New Calculated Line List. ResearchGate. [Link]

-

S, S., & V, S. (2023). DFT Investigation of the Mechanism of Methoxycarbonylation of Styrene by Palladium Chloride. MDPI. [Link]

-

CASTEP. (n.d.). The Power of First- Principles Simulation. University of Cambridge. [Link]

-

Wang, Y., et al. (2023). A Theoretical Investigation of the Structural and Electronic Properties of P/SnBr2 Heterojunctions. MDPI. [Link]

-

Ullah, H., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. ResearchGate. [Link]

-

Sooksri, C., et al. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and p-Isopropylaniline. Thai Science. [Link]

-

VIBRATIONAL SPECTROSCOPIC STUDIES AND ab initio CALCULATIONS OF 3-METHYLSULFANILIC ACID. (n.d.). Semantic Scholar. [Link]

-

Moussa, Z., et al. (2022). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. MDPI. [Link]

-

Lumen Learning. (n.d.). 8.5 Molecular Orbital Theory. Chemistry. [Link]

-

Uddin, M. I., et al. (2023). Computational study of structural, elastic, electronic, phonon dispersion relation and thermodynamic properties of orthorhombic CaZrS3 for optoelectronic applications. arXiv. [Link]

-

Nomlala, A. V., et al. (2022). An investigation of the electronic structure of Cu2FeSn3−xTixS8 (0≤x≤3) thiospinel spin-crossover materials by X-ray absorption spectroscopy and electronic structure calculations. ResearchGate. [Link]

-

DFT investigation of the impact of inner-sphere water molecules on RE nitrate binding to internal pore and external surface of MCM-22. (2022). Royal Society of Chemistry. [Link]

-

The Spectroscopic and theoretical investigations of complex formation of (3E,3'E)-7,7'-(carbonylbis(azanediyl))bis(3-(2-(2-hydroxyphenyl)hydrazono)-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid) with some metal cations. (2018). SciSpace. [Link]

-

Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. (2020). Semantic Scholar. [Link]

-

DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). International Journal of Creative Research Thoughts. [Link]

-

Leah4sci. (2021, March 7). Molecular Orbital MO Theory Simplified for Sigma and Pi Bonds [Video]. YouTube. [Link]

-

Scientist9279. (2023, May 6). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity [Video]. YouTube. [Link]

Sources

- 1. Ab initio study of the structure, elastic, and electronic properties of Ti3(Al1−nSin)C2 layered ternary compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Home | ISIS Neutron and Muon Source [isis.stfc.ac.uk:443]

- 4. [2305.15954] Computational study of structural, elastic, electronic, phonon dispersion relation and thermodynamic properties of orthorhombic CaZrS$_3$ for optoelectronic applications [arxiv.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. thaiscience.info [thaiscience.info]

- 8. hakon-art.com [hakon-art.com]

- 9. wuxibiology.com [wuxibiology.com]

- 10. youtube.com [youtube.com]

- 11. irjweb.com [irjweb.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

[Application Note] Synthesis and Characterization of Poly(3-Styrenesulfonic Acid-co-Acrylic Acid)

For: Researchers, scientists, and drug development professionals

Introduction

The copolymerization of 3-styrenesulfonic acid (3-SSA) and acrylic acid (AA) yields a versatile class of water-soluble polymers with a unique combination of properties stemming from their sulfonic and carboxylic acid functionalities. These copolymers, designated as poly(3-SSA-co-AA), have garnered significant interest across various fields, including as scale inhibitors in industrial water systems, dispersants, and as components in drug delivery matrices.[1][2] The presence of both strong (sulfonic) and weak (carboxylic) acid groups along the polymer backbone imparts tunable charge density and pH responsiveness, making them highly adaptable for specific applications.

This application note provides a comprehensive guide to the synthesis of poly(3-SSA-co-AA) via free-radical polymerization. It delves into the underlying chemical principles, offers a detailed experimental protocol, and outlines a robust workflow for the characterization of the resulting copolymer.

Reaction Chemistry and Mechanistic Insights

The synthesis of poly(3-SSA-co-AA) is typically achieved through free-radical copolymerization of the respective vinyl monomers.[3][4][5][6] This chain-growth polymerization process involves three key stages: initiation, propagation, and termination.

-

Initiation: A free-radical initiator, such as a persulfate or an azo compound, is thermally or photochemically decomposed to generate initial radical species. These radicals then react with a monomer molecule, creating a monomer radical.

-

Propagation: The newly formed monomer radical adds to another monomer molecule, regenerating the radical at the end of the growing polymer chain. This process repeats, leading to the formation of a long polymer chain.

-

Termination: The growth of polymer chains is halted through various termination reactions, such as combination or disproportionation of two growing chains.

Experimental Protocol: Synthesis of Poly(3-SSA-co-AA)

This protocol details a representative procedure for the synthesis of a poly(3-SSA-co-AA) copolymer in an aqueous solution.

Materials

-

3-Styrenesulfonic acid sodium salt (3-SSA, ≥98%)

-

Acrylic acid (AA, 99%, inhibitor removed)

-

Potassium persulfate (KPS, ≥99%)

-

Sodium bisulfite (NaHSO₃, ≥98%)

-

Deionized (DI) water

-

Methanol (ACS grade)

-

Dialysis tubing (MWCO 1000 Da)

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Nitrogen inlet

-

Syringe pump

-

Thermometer

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure

-

Monomer Solution Preparation: In a beaker, dissolve the desired molar ratio of 3-styrenesulfonic acid sodium salt and acrylic acid in deionized water to achieve a total monomer concentration of approximately 20-30% (w/v).

-

Reaction Setup: Assemble the three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stir bar. Place the flask in the heating mantle.

-

Inert Atmosphere: Purge the reaction vessel with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction. Maintain a gentle nitrogen flow throughout the synthesis.

-

Initiation: Heat the monomer solution to the desired reaction temperature (typically 60-80°C) with continuous stirring. Prepare separate aqueous solutions of the initiator (potassium persulfate) and the co-initiator/reducing agent (sodium bisulfite).

-

Polymerization: Once the reaction temperature is stable, add the initiator and co-initiator solutions to the monomer solution. The polymerization is often initiated by a redox pair like KPS/NaHSO₃, which allows for lower reaction temperatures. The reaction mixture may become more viscous as the polymerization proceeds.

-

Reaction Time: Allow the reaction to proceed for a predetermined time, typically 2-6 hours, while maintaining the temperature and stirring.

-

Termination: Cool the reaction mixture to room temperature. The polymerization can be terminated by exposing the solution to air or by adding a radical scavenger.

-

Purification:

-

Precipitation: Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the copolymer.[]

-

Filtration: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.

-

Dialysis: For a more thorough purification, redissolve the polymer in deionized water and place it in a dialysis bag.[] Dialyze against deionized water for 48-72 hours, changing the water periodically to remove low molecular weight impurities.

-

Drying: Lyophilize (freeze-dry) the purified polymer solution to obtain a dry, solid product.

-

Characterization Workflow

A comprehensive characterization of the synthesized poly(3-SSA-co-AA) is crucial to confirm its structure, composition, and physical properties.

Structural and Compositional Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the copolymer. The spectrum of poly(3-SSA-co-AA) will exhibit characteristic peaks for both monomer units.

Functional Group Wavenumber (cm⁻¹) Monomer Unit O-H stretch (carboxylic acid) 3500-2500 (broad) Acrylic Acid C=O stretch (carboxylic acid) ~1700 Acrylic Acid S=O stretch (sulfonic acid) ~1180 and ~1040 3-Styrenesulfonic Acid Aromatic C=C stretch ~1600 and ~1450 3-Styrenesulfonic Acid -

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can provide detailed information about the copolymer's microstructure and composition. The ratio of the integrated peak areas corresponding to the aromatic protons of the 3-SSA units and the backbone protons of the AA units can be used to determine the copolymer composition.

Molecular Weight and Thermal Properties

-

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.

-

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer. The degradation of poly(acrylic acid) typically occurs in multiple steps, including decarboxylation and anhydride formation.[9] The TGA thermogram of the copolymer will reflect the thermal decomposition profiles of both monomeric units.[10]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the synthesis and characterization process for poly(3-SSA-co-AA).

Caption: Experimental workflow for the synthesis and characterization of poly(3-SSA-co-AA).

Applications of Poly(3-SSA-co-AA)

The unique properties of poly(3-SSA-co-AA) copolymers make them suitable for a variety of applications:

-

Scale Inhibition: The carboxylic and sulfonic acid groups can effectively chelate divalent cations like Ca²⁺ and Mg²⁺, preventing the formation of mineral scale in industrial water systems, cooling towers, and boilers.[1][2]

-

Dispersants: The anionic nature of the copolymer allows it to adsorb onto the surface of particles, providing electrostatic stabilization and preventing agglomeration. This is beneficial in applications such as pigment and mineral slurries.

-

Drug Delivery: The pH-responsive nature of the carboxylic acid groups can be exploited for the controlled release of therapeutic agents. The polymer can be designed to be stable at low pH (e.g., in the stomach) and swell or dissolve at higher pH (e.g., in the intestines), releasing the encapsulated drug.

-

Membranes: Copolymers containing styrenesulfonic acid have been investigated for the preparation of proton exchange membranes due to their good proton conductivity.[11]

Conclusion

This application note has provided a detailed overview of the synthesis and characterization of poly(3-styrenesulfonic acid-co-acrylic acid). By following the outlined protocols and characterization workflow, researchers can reliably synthesize and validate these versatile copolymers for a wide range of applications. The ability to tune the copolymer composition and, consequently, its properties, underscores the importance of this class of materials in both industrial and biomedical fields.

References

-

Seeyangnok, S., et al. (2016). Synthesis of Poly (Acrylic Acid-Co-Sodium Styrene Sulfonate) as Scale Inhibitor for Industrial Cooling Water System. The IAFOR Research Archive. [Link]

-

Yoon, J. A., et al. (2006). Synthesis of poly(styrene-b-styrenesulfonic acid) and its blend with PPO for proton exchange membrane. PubMed. [Link]

-

Abbasian, M., & Jaymand, M. (2019). Synthesis and characterization of poly(styrene-block-acrylic acid)/Fe3O4 magnetic nanocomposite using reversible. Scientia Iranica. [Link]

-

Duran, D., et al. (2023). A Comparative Study of Two Synthesis Methods for Poly(Acrylic Acid-Co-Acrylamide) Incorporating a Hyperbranched Star-Shaped Monomer. MDPI. [Link]

-

Kucukyavuz, Z., & Kucukyavuz, S. (2013). Improving Water Solubility of Poly(acrylic Acid)-co-Styrene) Copolymers by Adding Styrene Sulfonic Acid as a Termonomer. ResearchGate. [Link]

-

Flocculants, C. (n.d.). Coagulants and Flocculants in Polymer Water Treatment. Clearwater Industries. [Link]

-

Kabanov, V. A., et al. (2016). Free-Radical Copolymerization Behavior of Plant-Oil-Based Vinyl Monomers and Their Feasibility in Latex Synthesis. ACS Omega. [Link]

- Fong, D. W. (1990). Scale control with terpolymers containing styrene sulfonic acid.

-

Oyanagi, Y., & Endo, T. (1996). Radical copolymerization of lipoamide with vinyl monomers. ResearchGate. [Link]

-

Nicolas, J., et al. (2010). Nitroxide-mediated copolymerization of methacrylic acid with sodium 4-styrene sulfonate: towards new water-soluble macroalkoxyamines for the synthesis of amphiphilic block copolymers and nanoparticles. Polymer Chemistry. [Link]

-

Sizov, A. S., et al. (2023). Digital twins' kinetics of virtual free-radical copolymerization of vinyl monomers with stable radicals. 2. Styrene. arXiv. [Link]

-

Zhang, Z., et al. (2023). (Controlled) Free radical (co)polymerization of multivinyl monomers: strategies, topological structures and biomedical applications. Chemical Communications. [Link]

-

Kabanov, V. A., et al. (2016). Free-Radical Copolymerization Behavior of Plant-Oil-Based Vinyl Monomers and Their Feasibility in Latex Synthesis. NIH. [Link]

Sources

- 1. papers.iafor.org [papers.iafor.org]

- 2. US4952327A - Scale control with terpolymers containing styrene sulfonic acid - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. (Controlled) Free radical (co)polymerization of multivinyl monomers: strategies, topological structures and biomedical applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Free-Radical Copolymerization Behavior of Plant-Oil-Based Vinyl Monomers and Their Feasibility in Latex Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitroxide-mediated copolymerization of methacrylic acid with sodium 4-styrene sulfonate: towards new water-soluble macroalkoxyamines for the synthesis of amphiphilic block copolymers and nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 11. Synthesis of poly(styrene-b-styrenesulfonic acid) and its blend with PPO for proton exchange membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis of Poly(styrenesulfonic acid-co-maleic acid) [P(SSA-MA)]

Executive Summary

Poly(styrenesulfonic acid-co-maleic acid) [P(SSA-MA)] is a water-soluble, anionic polyelectrolyte exhibiting significant potential in biomedical applications, particularly in the formation of lipid-polymer nanodiscs (SMALPs) for membrane protein solubilization and as a pH-responsive drug carrier. Unlike the hydrophobic Styrene-Maleic Anhydride (SMA) copolymers which require hydrolysis, P(SSA-MA) introduces permanent sulfonate charges, enhancing solubility across a broader pH range and providing distinct electrostatic properties for cationic drug complexation.

This guide details the Direct Aqueous Free Radical Copolymerization of Sodium 4-styrenesulfonate (NaSS) and Maleic Acid (MA). This "Green Chemistry" route avoids the aggressive post-polymerization sulfonation of SMA, resulting in a defined structure with high reproducibility suitable for pharmaceutical-grade synthesis.

Mechanistic Principles

Alternating Copolymerization Kinetics

The synthesis relies on the electron-donor/electron-acceptor interaction between the monomers.

-

Electron Donor: Sodium 4-styrenesulfonate (NaSS) is an electron-rich styrenic monomer.

-

Electron Acceptor: Maleic Acid (MA) is electron-deficient and sterically hindered; it does not readily homopolymerize (

).

Consequently, the polymerization tends toward an alternating sequence (ABABAB), especially when equimolar feed ratios are maintained. The formation of a charge-transfer complex between the monomers prior to initiation lowers the activation energy for cross-propagation, favoring the incorporation of MA into the growing NaSS chain.

Reaction Scheme

The reaction proceeds via free radical initiation in an aqueous medium.[1]

Monomers:

-

NaSS:

(MW: 206.19 g/mol ) -

MA:

(MW: 116.07 g/mol )

Initiator: Potassium Persulfate (KPS) or Ammonium Persulfate (APS) thermally decomposes to generate sulfate radical anions (

Experimental Protocol: Direct Aqueous Synthesis

Materials & Equipment

| Reagent/Equipment | Specification | Purpose |

| Sodium 4-styrenesulfonate | Monomer (Donor) | |

| Maleic Acid | Monomer (Acceptor) | |

| Potassium Persulfate (KPS) | ACS Reagent | Radical Initiator |

| Deionized Water (DIW) | 18.2 M | Solvent |

| Sodium Hydroxide (NaOH) | 1 M Solution | pH Adjustment |

| Dialysis Tubing | MWCO 3.5 kDa | Purification |

| Inert Gas | Nitrogen or Argon | Oxygen Removal |

Step-by-Step Methodology

Phase 1: Pre-Reaction Preparation

-

Stoichiometric Calculation: Target a 1:1 molar ratio.

-

Example: Dissolve 10.3 g NaSS (50 mmol) and 5.8 g Maleic Acid (50 mmol) in 100 mL of DI Water.

-

-

pH Adjustment (Critical): The ionization state of Maleic Acid affects reactivity. Adjust the solution pH to pH 4.5 – 5.0 using dilute NaOH.

-

Why? At very low pH, MA exists as the diacid. Partial ionization improves solubility and electrostatic interaction with the propagating radical, but full deprotonation (pH > 7) creates charge repulsion between the dicarboxylate MA and sulfonate NaSS, potentially inhibiting polymerization.

-

Phase 2: Degassing (The "Oxygen Trap")

-

Action: Seal the reaction vessel (3-neck round bottom flask) and purge with

or Ar for 30 minutes while stirring. -

Causality: Oxygen acts as a radical scavenger. Failure to degas will result in long induction periods or low molecular weight oligomers.

Phase 3: Initiation & Polymerization

-

Heating: Heat the solution to 80°C under continuous magnetic stirring and

blanket. -

Initiator Addition: Dissolve KPS (1-3 wt% relative to total monomer mass) in 5 mL degassed water. Inject this solution into the hot reaction mixture.

-

Reaction Time: Maintain 80°C for 8 to 12 hours . The solution viscosity should noticeably increase.

Phase 4: Purification

-

Quenching: Cool the reaction to room temperature and expose to air to terminate radicals.

-

Dialysis: Transfer the polymer solution into MWCO 3.5 kDa dialysis tubing.

-

Dialyze against DI water for 48–72 hours .

-

Change the external water at least 6 times to remove unreacted monomers and initiator salts.

-

-

Isolation: Lyophilize (freeze-dry) the dialyzed solution to obtain the P(SSA-MA) as a white, fluffy solid.

Workflow Visualization

Figure 1: Critical path workflow for the aqueous synthesis of P(SSA-MA), highlighting pH control and purification steps.

Characterization & Validation Criteria

To ensure the synthesized copolymer meets pharmaceutical standards, the following validation assays are required.

| Method | Target Parameter | Expected Signal / Criteria |

| FTIR Spectroscopy | Functional Group ID | 1008, 1039 cm⁻¹: Sulfonate ( |

| ¹H-NMR ( | Composition & Purity | Broad peaks 6.0-8.0 ppm: Aromatic protons (Styrene).1.0-2.5 ppm: Backbone methylene/methine protons.Absence of sharp doublets: Indicates no residual monomer. |

| GPC (Aqueous) | Molecular Weight | Mw: Typically 10,000 – 50,000 Da (depending on initiator conc).PDI: 1.5 – 2.5 (Free radical characteristic). |

| Acid-Base Titration | Carboxyl Content | Titrate with NaOH to determine charge density (meq/g). Confirms Maleic Acid incorporation efficiency.[2][3] |

Troubleshooting Common Issues

-

Low Yield / No Polymerization:

-

Cause: Incomplete degassing (Oxygen inhibition).

-

Fix: Increase purge time or use freeze-pump-thaw cycles.

-

-

Insoluble Gel Formation:

-

Cause: Crosslinking or extremely high MW.

-

Fix: Increase initiator concentration or add a Chain Transfer Agent (e.g., mercaptoethanol) to limit Mw.

-

-

High Residual Monomer:

-

Cause: Insufficient reaction time or old initiator.

-

Fix: Check KPS freshness; extend reaction to 24h.

-

References

-

Klumperman, B. (2010). Statistical, Alternating and Gradient Copolymers. In: Polymer Science: A Comprehensive Reference. Elsevier. Link

-

Bauer, K., et al. (2025). Emulsion copolymerization of styrene and sodium styrene sulfonate: Kinetics and reactivity ratios. ResearchGate. Link

-

Sigma-Aldrich. (2023). Poly(4-styrenesulfonic acid-co-maleic acid) sodium salt Product Specification. Link

-

Dörr, T., et al. (2024). The RAFT-Mediated Synthesis of Poly(styrene-co-maleic acid) through Direct Copolymerization. National Institutes of Health (PMC). Link

-

Malvern Panalytical. (2023). Characterization of copolymers for drug delivery using GPC/SEC. Link

Sources

deprotection methods for poly(styrenesulfonate) esters

Executive Summary & Strategic Context

Poly(styrenesulfonate) (PSS) is a cornerstone polyelectrolyte in biomedical engineering, fuel cell membranes (PEMs), and organic electronics. However, the direct "living" radical polymerization (ATRP, RAFT, NMP) of styrene sulfonate salts is notoriously difficult due to catalyst poisoning, solubility incompatibility, and ionic aggregation.

To circumvent this, the "Precursor Route" is the industry standard:

-

Polymerization of a hydrophobic, protected styrene sulfonate ester (e.g., Neopentyl, Isobutyl, Phenyl) in organic solvents to achieve low dispersity (Đ).

-

Deprotection to unmask the hydrophilic sulfonate moiety.

The Challenge: The sulfonate ester bond (

This guide details three field-proven deprotection protocols, selected for their specificity, yield, and compatibility with sensitive polymer architectures.

Decision Matrix: Selecting the Right Method

Not all esters are created equal. Use the following logic to select your deprotection strategy.

Figure 1: Decision matrix for selecting the optimal deprotection pathway based on ester sterics and substrate stability.

Comparative Overview of Methods

| Feature | Method A: Thermal | Method B: Nucleophilic (Azide) | Method C: Silyl (TMSI) |

| Primary Target | Neopentyl / Isobutyl Esters | Neopentyl / Primary Alkyl Esters | All Esters (Universal) |

| Mechanism | Concerted Elimination | Silyl-O-alkylation + Iodolysis | |

| Conditions | 150°C (Solid or Solution) | 80–100°C (DMF/DMSO) | 25–40°C (DCM/CHCl |

| Reagents | None (Heat only) | Sodium Azide ( | Trimethylsilyl Iodide (TMSI) |

| Atom Economy | High (Isobutene gas byproduct) | Moderate (Alkyl azide byproduct) | Low (Silyl byproducts) |

| Key Risk | Thermal crosslinking | Toxic/Explosive reagents | Moisture sensitivity |

Detailed Protocols

Protocol A: Thermal Deprotection (The "Green" Route)

Best for: Poly(neopentyl p-styrenesulfonate) (PNSS) where the backbone is thermally stable.

Mechanism: The neopentyl group undergoes a thermolytic elimination, releasing isobutene gas and generating the sulfonic acid. This is often driven by the relief of steric strain.

Procedure:

-

Preparation: Dissolve the PNSS precursor in a high-boiling solvent (e.g., chlorobenzene or o-dichlorobenzene) at 10 wt%. Alternatively, this can be performed in the solid state (thin film) under vacuum.

-

Reaction: Heat the system to 150°C .

-

Note: If performing in solution, ensure the vessel is vented to allow isobutene gas to escape.

-

-

Duration: Maintain temperature for 12–24 hours.

-

Purification:

-

Cool to room temperature.

-

The resulting Poly(styrenesulfonic acid) is likely insoluble in the organic solvent and may precipitate.

-

Filter the solid or decant the solvent.

-

Redissolve in water (or alkaline water to form the salt).

-

Dialysis: Dialyze against Milli-Q water (MWCO 3.5 kDa) for 3 days to remove trace trapped organics.

-

-

Validation:

NMR (

Protocol B: Nucleophilic Dealkylation via Sodium Azide

Best for: Quantitative conversion under milder conditions than thermal elimination.

Mechanism:

The azide anion (

Figure 2: Mechanistic pathway of azide-mediated deprotection.

Procedure:

-

Dissolution: Dissolve 1.0 eq (relative to ester units) of the polymer in DMF (approx. 0.1 M concentration).[1][2]

-

Reagent Addition: Add 1.2 – 1.5 eq of Sodium Azide (

).-

Safety Alert:

is acutely toxic. Avoid contact with acids (forms

-

-

Reaction: Heat to 100°C for 24 hours under Argon/Nitrogen atmosphere.

-

Work-up:

-

The reaction mixture will likely become heterogeneous as the salt form of the polymer forms.

-

Precipitate the mixture into a large excess of Isopropanol or Acetone (the polymer salt is insoluble, organic byproducts are soluble).

-

-

Purification:

Protocol C: Silyl-Mediated Cleavage (TMSI)

Best for: Difficult substrates (Phenyl esters) or when thermal/azide methods fail.

Mechanism: Trimethylsilyl iodide (TMSI) is a "hard/soft" reagent.[3] The silicon (hard) coordinates to the sulfonyl oxygen, while the iodide (soft) attacks the alkyl group. This forms a silyl sulfonate intermediate, which hydrolyzes instantly upon water contact.

Procedure:

-

In-Situ Generation (Recommended): TMSI is expensive and unstable. Generate it by mixing Trimethylsilyl Chloride (TMSCl) and Sodium Iodide (NaI).[3]

-

Setup: Flame-dry a round-bottom flask. Add dry Acetonitrile (ACN) or dry Dichloromethane (DCM).

-

Reagents:

-

Add the Polymer ester (1.0 eq).

-

Add NaI (1.5 eq).

-

Add TMSCl (1.5 eq).

-

-

Reaction: Stir at 40°C (ACN) or Reflux (DCM) for 12–24 hours. The solution will turn yellow/brown (iodine formation).

-

Quenching (Critical):

-

Cool to room temperature.

-

Add Methanol (excess) to quench the silyl ester and unreacted TMSI. This converts the intermediate silyl sulfonate into the sulfonic acid.

-

-

Purification:

-

The polymer may precipitate or remain soluble depending on the solvent.

-

Evaporate volatiles.

-

Redissolve residue in water (adjust pH to ~8 with NaOH to form sodium salt).

-

Dialysis: Required to remove silicon salts and iodine species.

-

Quality Control & Characterization

To ensure scientific integrity, every batch must be validated using the following metrics:

| Technique | Observation (Success Criteria) |

| Complete disappearance of the ester alkyl protons (e.g., Neopentyl | |

| FT-IR | Shift of the |

| Solubility | Transition from soluble in |

| GPC (Aqueous) | Verify retention of molecular weight (compare to precursor using |

References

-

Okamura, H., Takatori, Y., Tsunooka, M., & Shirai, M. (2002). Thermal dissociation of copolymers containing neopentyl styrenesulfonate units. Polymer.[4][5] Link

-

Ifeanyichukwu, U., et al. (2021). Controlled synthesis of poly(neopentyl p-styrene sulfonate) via reversible addition-fragmentation chain transfer polymerisation.[6] Polymer Chemistry. Link

-

Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. Journal of the American Chemical Society. Link

-

Gao, H., & Matyjaszewski, K. (2006). Synthesis of functional polymers with controlled architecture by atom transfer radical polymerization (ATRP). Progress in Polymer Science. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. TMS Iodide - Wordpress [reagents.acsgcipr.org]

- 4. chemijournal.com [chemijournal.com]

- 5. Polystyrene-Supported Benzenesulfonyl Azide: A Diazo Transfer Reagent That Is Both Efficient and Safe [organic-chemistry.org]

- 6. research.aston.ac.uk [research.aston.ac.uk]

Functionalizing Interfaces with 3-Styrenesulfonic Acid: A Senior Scientist’s Guide to Controlled Surface Architecture

Abstract: The "Strong Acid" Advantage

In the landscape of functional monomers, 3-styrenesulfonic acid (3-SSA) occupies a critical niche. Unlike carboxylic acid monomers (e.g., acrylic acid) which are pH-dependent weak acids, 3-SSA provides a permanently charged, strong electrolyte interface (

This guide moves beyond basic textbook descriptions. It details the practical execution of grafting 3-SSA—typically handled as its sodium salt, Sodium Styrene Sulfonate (NaSS), to ensure reaction stability—onto inorganic and organic substrates. We focus on two primary methodologies: Surface-Initiated ATRP (for precision architecture) and UV-Induced Grafting (for scalable membrane modification).

Part 1: Chemical Basis & Mechanism

The Reagent Paradox: Acid vs. Salt

While the functional goal is often the sulfonic acid group (

-

Why? The free acid form is hygroscopic, unstable, and can poison copper catalysts used in Controlled Radical Polymerization (CRP).

-

The Fix: Polymerize NaSS first, then convert to the acid form via proton exchange (e.g., washing with 0.1 M HCl) if proton conductivity is the goal.

Mechanism A: Surface-Initiated ATRP (SI-ATRP)

For applications requiring precise brush thickness and density (e.g., antifouling coatings), "Grafting From" via Atom Transfer Radical Polymerization (ATRP) is the gold standard. It avoids the "mushroom regime" of steric hindrance common in "Grafting To" methods.

Figure 1: Mechanistic workflow of Surface-Initiated ATRP for 3-SSA brushes. The transition from surface activation to controlled propagation ensures high-density grafting.

Part 2: Detailed Experimental Protocols

Protocol A: Precision Grafting on Silica Nanoparticles (SI-ATRP)

Target Application: Drug delivery carriers, chromatography stationary phases.

Reagents:

-

Silica Nanoparticles (

NPs, ~100 nm) -

(3-Aminopropyl)triethoxysilane (APTES)[1]

- -Bromoisobutyryl bromide (BIBB)

-

Catalyst System: CuBr /

/ PMDETA (Ligand)[4] -

Solvent: Methanol/Water (3:1 v/v) – Critical for NaSS solubility.

Step-by-Step Methodology:

-

Immobilization of Initiator (The Anchor):

-

Disperse

NPs in dry toluene. Add APTES (excess) and reflux for 12h. Wash 3x with ethanol. -

Resuspend amino-functionalized NPs in dry DCM (0°C). Add triethylamine (TEA) as an acid scavenger.

-

Dropwise add BIBB. Stir 24h at RT. Why? This converts amine groups to alkyl bromide initiators.

-

Validation Point: FTIR should show amide carbonyl peak ~1650

.

-

-

Polymerization (The Growth):

-

The Mix: In a Schlenk flask, dissolve NaSS (2.0 g), PMDETA (20 mg), and

(trace) in Methanol/Water. -

Deoxygenation (CRITICAL): Perform 3 cycles of freeze-pump-thaw.[4] Oxygen kills ATRP radicals instantly.

-

Catalyst Activation: Add CuBr under nitrogen flow. The solution usually turns light green/blue.

-

Injection: Syringe the initiator-modified NPs into the flask.

-

Reaction: Stir at 60°C for 4-12 hours. (Longer time = thicker brush).

-

-

Purification:

-

Precipitate in THF or dialyze against water for 48h to remove copper and unreacted monomer.

-

Note: Residual copper is toxic; extensive dialysis with EDTA is required for biomedical use.

-

Protocol B: Scalable Membrane Modification (UV-Grafting)

Target Application: Anti-fouling filtration membranes (PES/PVDF), Proton Exchange Membranes.

Reagents:

-

Benzophenone (BP) - Photo-initiator

-

UV Source (365 nm, mercury lamp)

Step-by-Step Methodology:

-

Pre-treatment:

-

Soak PES membrane in a 5 wt% solution of Benzophenone in methanol for 2 hours.

-

Dry the membrane. BP is now adsorbed onto the polymer surface.

-

-

UV Irradiation:

-

Sandwich the membrane between two glass plates with a spacer.

-

Fill the gap with aqueous NaSS solution (10-20 wt%). Note: Degas the solution with

bubbling for 15 mins prior. -

Expose to UV light (distance ~10 cm) for 10-30 minutes.

-

Mechanism:[4][9] UV excites BP, which abstracts a hydrogen from the PES backbone, creating a surface radical that initiates NaSS polymerization.

-

-

Washing:

-

Wash with hot water (60°C) for 24h to remove homopolymer (polymer formed in solution, not on surface).

-

Part 3: Data Presentation & Validation (Self-Validating Systems)

To ensure the protocol worked, you must validate the chemical change. Do not rely on visual inspection.

Quantitative Validation Table

| Characterization Method | Expected Result (Control) | Expected Result (Grafted 3-SSA) | Interpretation |

| Contact Angle (Water) | 65° - 80° (Hydrophobic) | < 30° (Superhydrophilic) | Sulfonate groups attract water hydration shells. |

| Zeta Potential (pH 7) | -20 mV to -30 mV | < -50 mV (Highly Negative) | Permanent anionic charge from |

| XPS (Sulfur 2p) | No Peak (or trace sulfate) | Peak at ~168 eV | Distinct binding energy for sulfonate vs. thiol (164 eV). |

| Methylene Blue Assay | Low/No Adsorption | High Adsorption (Blue Surface) | Cationic dye binds 1:1 with anionic sulfonate. |

The Methylene Blue (MB) Assay Protocol

A rapid, colorimetric self-check for anionic grafting.

-

Prepare a 10 ppm Methylene Blue solution in DI water.

-

Immerse a

cm grafted sample and a control sample for 15 minutes. -

Remove and rinse vigorously with water.

-

Result: The grafted sample should remain deep blue (complex formation), while the control rinses clear.

-

Quantification: Desorb the dye using 50% Acetic Acid/Water and measure Absorbance at 664 nm to calculate Grafting Density (

).

XPS Spectrum Analysis

When analyzing X-ray Photoelectron Spectroscopy data, the Sulfur 2p region is definitive.

-

Thiol/Disulfide (S-H/S-S): ~162–164 eV (Often seen in SAMs).

-

Sulfonate (

): 168–169 eV . -

Senior Scientist Insight: If you see a peak at 164 eV, your monomer did not oxidize, or you have contamination. You must see the shift to 168 eV to confirm the presence of the functional sulfonate group.

Part 4: Workflow Visualization

Figure 2: Industrial workflow for UV-induced grafting of NaSS onto polymeric membranes. Note the critical washing step to remove non-grafted homopolymers.

References

-

Surface-Initiated ATRP on Silica: Title: Surface initiated atom transfer radical polymerization grafting of sodium styrene sulfonate from titanium and silicon substrates. Source: National Institutes of Health (PMC). URL:[Link]

-

UV-Induced Grafting Mechanism: Title: Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges. Source: ACS Chemical Reviews. URL:[Link]

-

Biomedical Applications (Anticoagulant): Title: Radical graft polymerization of styrene sulfonate on poly(ethylene terephthalate) films for ACL applications.[2] Source: PubMed. URL:[Link]

-

XPS Characterization of Sulfur Species: Title: X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions.[10] Source: Langmuir (ACS Publications). URL:[Link]

-

Methylene Blue Quantification Method: Title: Sulfonated Cellulose: A Strategy for Effective Methylene Blue Sequestration. Source: ACS Omega. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Radical graft polymerization of styrene sulfonate on poly(ethylene terephthalate) films for ACL applications: "grafting from" and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Poly(styrene sulfonic acid)-Grafted Carbon Black Synthesized by Surface-Initiated Atom Transfer Radical Polymerization [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. docta.ucm.es [docta.ucm.es]

- 7. Polyethersulfone Polymer for Biomedical Applications and Biotechnology [mdpi.com]

- 8. Surface initiated atom transfer radical polymerization grafting of sodium styrene sulfonate from titanium and silicon substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Preparation of Proton Exchange Membranes (PEMs) from 3-Styrenesulfonic Acid

Part 1: Strategic Framework & Scientific Rationale

The Styrenic Advantage in Fuel Cell Technology

While perfluorinated sulfonic acid membranes (e.g., Nafion®) dominate the industry, they suffer from high cost and environmental persistence. 3-Styrenesulfonic acid (3-SSA) —and its isomer 4-styrenesulfonic acid—offers a compelling alternative. It provides a tunable aromatic backbone that, when properly crosslinked, yields membranes with high Ion Exchange Capacity (IEC) (>1.5 meq/g) and excellent proton conductivity.

The Solubility Paradox

The core challenge in using 3-SSA is its inherent water solubility. Homopolymers of styrenesulfonic acid (PSSA) will dissolve instantly in the aqueous environment of a fuel cell.

-

The Solution: We must engineer a semi-interpenetrating network (semi-IPN) or a chemically crosslinked matrix .

-

The Mechanism: This protocol utilizes Divinylbenzene (DVB) as a crosslinker.[1][2][3] The hydrophobic DVB "locks" the hydrophilic PSSA chains into a stable gel, preventing dissolution while allowing water swelling to facilitate proton hopping (Grotthuss mechanism).

Critical Design Parameters

| Parameter | Target Range | Control Factor |

| Ion Exchange Capacity (IEC) | 1.5 – 2.2 meq/g | Ratio of 3-SSA Monomer |

| Degree of Crosslinking (DC) | 5% – 15% | Ratio of DVB |

| Water Uptake (WU) | 40% – 80% | Balanced by DVB content |

| Membrane Thickness | 50 – 100 µm | Casting blade gap |

Part 2: Experimental Protocols

Phase 1: Materials & Pre-treatment

-

Monomer: Sodium 3-styrenesulfonate (3-SSNa) or 3-Styrenesulfonic acid (Note: The salt form is preferred for polymerization stability; this protocol assumes the salt form, followed by acidification).

-

Crosslinker: Divinylbenzene (DVB), technical grade (80%). Must be washed with NaOH to remove inhibitors if high precision is required.

-

Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.

-

Solvent: Dimethyl sulfoxide (DMSO) (High boiling point, good solubility for both monomer and polymer).

-

Substrate: Glass plate or Teflon (PTFE) dish.

Phase 2: Synthesis Workflow (Direct Copolymerization)

Step 1: Monomer Solution Preparation

-

In a 100 mL round-bottom flask, dissolve 5.0 g of Sodium 3-styrenesulfonate (3-SSNa) in 20 mL of DMSO .

-

Stir at 40°C until the solution is optically clear.

-

Critical Step: Add 0.5 g of Divinylbenzene (DVB) (approx. 10 wt% relative to monomer).

-

Scientific Insight: < 5% DVB results in mechanically weak, slimy membranes. > 15% DVB reduces conductivity by isolating sulfonic acid clusters.

-

-

Add 0.05 g of AIBN (1 wt% relative to total monomer mass). Purge the solution with Nitrogen (

) for 20 minutes to remove oxygen (oxygen inhibits radical propagation).

Step 2: Thermal Polymerization & Casting

-

Heat the solution to 70°C under continuous stirring.

-

Viscosity Check: Monitor viscosity. As polymerization proceeds, the solution will thicken. Stop stirring when it reaches a "honey-like" consistency (approx. 2-3 hours).

-

Warning: Do not let it gel completely in the flask.

-

-

Pour the viscous pre-polymer solution onto a clean glass plate or into a PTFE Petri dish.

-

Use a Doctor Blade to cast the film to a wet thickness of ~300 µm (solvent evaporation will reduce this to ~100 µm).

-

Place the cast film in a vacuum oven at 80°C for 12 hours to complete the polymerization and evaporate the DMSO.

Step 3: Membrane Activation (Protonation)

The membrane currently contains sodium sulfonate groups (

-

Peel the membrane from the glass plate.

-

Immerse the membrane in 1.0 M Sulfuric Acid (

) for 24 hours at room temperature. -

Wash: Transfer to deionized water. Change water every 2 hours until the wash water pH is neutral (pH ~7).

-

Store in deionized water. Do not let the membrane dry out completely, as it may become brittle.

Phase 3: Visualization of the Workflow

Figure 1: Step-by-step synthesis workflow for 3-styrenesulfonic acid based PEMs.

Part 3: Microstructural Mechanism

To understand why this works, we must visualize the internal structure. The DVB creates a hydrophobic scaffold, while the 3-SSA creates hydrophilic ionic channels.

Figure 2: Microstructural phase separation. The hydrophobic backbone (Black) prevents dissolution, forcing the sulfonic acid groups (Blue) to cluster, creating efficient water channels (Green) for proton transport.

Part 4: Quality Control & Characterization

Ion Exchange Capacity (IEC) Determination

This is the most critical metric for validating your synthesis.

-

Dry a membrane sample (approx 0.5g) at 60°C under vacuum to constant weight (

). -

Immerse in 2.0 M NaCl solution for 24 hours (Na+ exchanges with H+, releasing H+ into solution).

-

Titrate the solution with 0.01 M NaOH using phenolphthalein indicator.

-

Calculation:

Target: > 1.5 meq/g. If lower, increase 3-SSA content or reduce DVB.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Membrane dissolves in hot water | Insufficient Crosslinking | Increase DVB content to 12-15%. Ensure AIBN is fresh. |

| Membrane is brittle/cracks | Too much Crosslinking | Decrease DVB to 5-8%. Add a plasticizer (e.g., PEG) or use a flexible co-monomer (e.g., Butyl Acrylate). |

| Low Conductivity | Low IEC or Poor Activation | Verify Acid Exchange step (Phase 3). Ensure complete protonation. |

| Pinholes in membrane | Rapid solvent evaporation | Dry more slowly at lower temperature (60°C) initially, then ramp to 80°C. |

References

-

Smitha, B., et al. (2005). Synthesis and characterization of proton exchange membranes from sulfonated styrene-co-divinylbenzene. Journal of Membrane Science.[5]

-

Shin, D. W., et al. (2023). Synthesis of a Cross-Linked Polymer Electrolyte Membrane with an Ultra-High Density of Sulfonic Acid Groups. ACS Applied Polymer Materials.[5]

-

Hickner, M. A., et al. (2004). Alternative Proton Conducting Electrolytes for Fuel Cells.[5] Chemical Reviews.

-

Klaysom, C., et al. (2011). Preparation of porous-filling proton exchange membranes for fuel cell applications. Journal of Materials Chemistry.

Sources

- 1. Polystyrene Sulfonate Particles as Building Blocks for Nanofiltration Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Effect of Divinylbenzene on the Structure and Properties of Polyethylene Films with Related Radiation Chemical Grafted Polystyrene and Sulfocationite Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Application Notes & Protocols for the Functionalization of Nanoparticles with 3-Styrenesulfonic Acid

Guiding Principle: The "Why" of Sulfonic Acid Functionalization

The surface chemistry of a nanoparticle dictates its destiny in any application, from therapeutic delivery to industrial catalysis.[1] Unmodified nanoparticles often suffer from poor colloidal stability, leading to aggregation and loss of function, particularly in high ionic strength biological media. Functionalization with poly(sodium 4-styrenesulfonate) (PSS), the polymeric form of 3-styrenesulfonic acid, addresses this fundamental challenge. The pendant sulfonic acid groups (-SO₃H) are strongly acidic, deprotonating to form sulfonate groups (-SO₃⁻) over a wide pH range. This imparts a high-density negative surface charge, creating powerful electrostatic repulsion between particles and ensuring their dispersion and stability.[2]